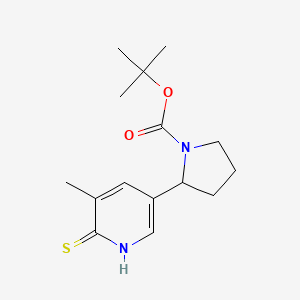

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound that features a pyrrolidine ring and a pyridine ring. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity .

Properties

Molecular Formula |

C15H22N2O2S |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

tert-butyl 2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2S/c1-10-8-11(9-16-13(10)20)12-6-5-7-17(12)14(18)19-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,20) |

InChI Key |

DBVBFTOTSIKYSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CNC1=S)C2CCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Pyrrolidine

The Boc group is introduced to the pyrrolidine nitrogen to prevent unwanted side reactions during subsequent steps. A standard protocol involves:

Reaction Conditions

- Reagent : Di-tert-butyl dicarbonate (Boc anhydride)

- Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : 0°C to room temperature

- Time : 4–12 hours

Mechanistic Insight

Boc anhydride reacts with the secondary amine of pyrrolidine in a two-step process: initial deprotonation by the base, followed by nucleophilic attack on the carbonyl carbon.

Example Procedure

To a solution of pyrrolidine (1.0 equiv) in DCM, add Boc anhydride (1.1 equiv) and DMAP (0.1 equiv). Stir at room temperature for 12 hours. Wash with water, dry over MgSO₄, and concentrate to obtain tert-butyl pyrrolidine-1-carboxylate.

Pyridine Subunit Synthesis

Regioselective Methyl and Mercapto Group Installation

The 5-methyl-6-mercaptopyridin-3-yl group necessitates precise positioning of substituents. Two approaches are viable:

Approach A: Direct Functionalization of Preformed Pyridine

- Methyl Introduction : Friedel-Crafts alkylation using methyl chloride/AlCl₃ at position 5.

- Mercapto Introduction : Thiolation via nucleophilic aromatic substitution (SNAr) at position 6 using NaSH or H₂S under basic conditions.

Approach B: Cyclocondensation Synthesis

Construct the pyridine ring from acyclic precursors with pre-installed functional groups:

- Hantzsch Pyridine Synthesis : Ethyl acetoacetate (methyl source), ammonium acetate, and a thiol-containing aldehyde.

Coupling Pyrrolidine and Pyridine Moieties

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, activated by electron-withdrawing groups, can undergo SNAr with pyrrolidine:

Reaction Parameters

- Activating Group : Nitro or cyano at position 3

- Leaving Group : Chloride or fluoride at position 2

- Conditions : DMF, 80–100°C, 12–24 hours

Example

3-Chloro-5-methylpyridine-6-thiol (1.0 equiv) reacts with tert-butyl pyrrolidine-1-carboxylate (1.2 equiv) in DMF at 90°C for 18 hours.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

- Pyridine Boronic Acid : 5-Methyl-6-mercaptopyridin-3-ylboronic acid

- Pyrrolidine Halide : 2-Bromo-pyrrolidine-Boc

- Catalyst : Pd(PPh₃)₄, K₂CO₃, DME/H₂O

Optimization Challenges and Solutions

Thiol Group Reactivity

The mercapto group’s nucleophilicity necessitates protection during synthesis:

- Protecting Groups : Trityl (Tr) or acetyl (Ac)

- Deprotection : TFA/water (Tr) or NaOH/MeOH (Ac)

Steric Hindrance in Pyrrolidine

The tert-butyl group adjacent to the pyrrolidine nitrogen may hinder coupling reactions. Mitigation strategies include:

- Using bulky ligands in cross-coupling (e.g., XPhos)

- Elevated temperatures (100–120°C)

Purification and Characterization

Chromatographic Techniques

- Normal Phase SiO₂ : Ethyl acetate/hexane gradients (30–50%)

- Reverse Phase C18 : MeOH/H₂O (60–80%)

Spectroscopic Data (Hypothetical)

- ¹H NMR (CDCl₃) : δ 1.46 (s, 9H, Boc), 2.35 (s, 3H, CH₃), 3.60–3.75 (m, 4H, pyrrolidine), 6.90 (s, 1H, pyridine-H4).

- LC-MS : m/z 309.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| SNAr | 45–55 | 90–95 | No metal catalysts | Requires activated pyridine |

| Suzuki Coupling | 60–70 | 85–90 | Regioselective | Sensitive to thiol oxidation |

| Cyclocondensation | 30–40 | 80–85 | Single-step ring formation | Low regiocontrol |

Chemical Reactions Analysis

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring, a tert-butyl ester group, and a mercapto-substituted pyridine ring. It has a molecular formula of C15H22N2O2S and a molecular weight of 294.41 g/mol. This compound is of interest in medicinal chemistry and organic synthesis because it possesses diverse functional groups that can participate in various reactions.

Applications

Research suggests that this compound has potential biological activities, specifically antimicrobial and anticancer properties. The mechanism of action is believed to involve the formation of covalent bonds with cysteine residues in proteins, which may inhibit their function and affect cellular pathways. Studies on the interactions of this compound with biological targets indicate that its thiol group can form covalent bonds with specific amino acids in proteins, potentially inhibiting enzyme activity or modulating protein function and influencing biochemical pathways.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate | Piperidine ring instead of pyrrolidine | Different reactivity profile due to ring structure |

| tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | Methoxy substitution on pyridine | Variation in electronic properties |

| tert-butyl methyl(piperidin-3-yl)carbamate | Piperidine structure with carbamate group | Different functional group leading to distinct reactivity |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate: This compound has a methoxy group instead of a mercapto group, which affects its reactivity and biological activity.

tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound has a methylcarbamoyl group, which can influence its solubility and interaction with biological targets.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 270.36 g/mol

IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available pyridine derivatives. The key steps often include:

- Formation of the Pyrrolidine Ring: Using a suitable precursor that allows for cyclization.

- Introduction of the Mercapto Group: This can be achieved through nucleophilic substitution reactions involving thiol compounds.

- Carboxylation: The final step usually involves esterification to form the tert-butyl ester.

Antimicrobial Activity

Recent studies indicate that compounds related to this structure exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar pyridine and mercapto functionalities have shown potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Significant inhibition |

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that similar compounds can selectively inhibit COX-2, reducing inflammation without significant gastrointestinal side effects .

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of Enzymatic Pathways: Targeting specific enzymes involved in inflammation and bacterial metabolism.

- Disruption of Cellular Processes: Interfering with bacterial cell wall synthesis or inflammatory mediator production.

Case Studies

A notable study evaluated the antibacterial efficacy of a series of pyridine-based compounds, including derivatives similar to this compound. The results indicated that modifications in the mercapto group significantly influenced antimicrobial potency, suggesting that further optimization could enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.